Acetyl chloride-d3

Description

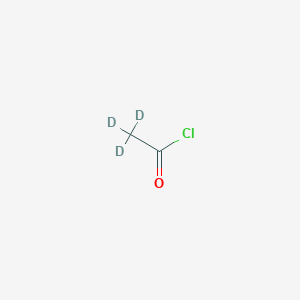

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trideuterioacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO/c1-2(3)4/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETWJCDKMRHUPV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172858 | |

| Record name | (2H3)Acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19259-90-6 | |

| Record name | Acetyl-d3 chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19259-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H3)Acetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019259906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H3)Acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H3]acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acetyl chloride-d3 chemical properties and specifications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuterium in Modern Chemistry

In the landscape of contemporary chemical research and pharmaceutical development, the strategic incorporation of stable isotopes has emerged as a powerful tool. Among these, deuterium, a stable isotope of hydrogen, offers unique advantages in mechanistic studies, metabolic pathway elucidation, and the kinetic profiling of drug candidates. Acetyl chloride-d3 (CD3COCl), a deuterated analog of acetyl chloride, serves as a pivotal reagent in this context. Its utility stems from the ability to introduce a deuterated acetyl group, a bioisosteric modification that can significantly alter the metabolic fate of a molecule without substantially changing its steric or electronic properties. This guide provides a comprehensive overview of the chemical properties, specifications, and applications of this compound, offering insights for its effective utilization in the laboratory.

Molecular Structure and Physicochemical Properties

This compound is a colorless, fuming liquid with a pungent odor.[1] It is a highly reactive acyl halide used extensively for acetylation reactions.[2][3] The substitution of protium with deuterium in the methyl group results in a molecule with a slightly higher molecular weight than its non-deuterated counterpart.[4][5] This isotopic labeling is the cornerstone of its application in techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6]

Caption: Molecular structure of this compound.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C2ClD3O | [7] |

| Molecular Weight | 81.52 g/mol | [4][5][8] |

| Appearance | Clear, colorless liquid | [9] |

| Boiling Point | 52 °C (lit.) | [5][8][9] |

| Melting Point | -112 °C (lit.) | [5][8][9] |

| Density | 1.146 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.3865 (lit.) | [5][8][9] |

| Vapor Density | 2.7 (vs air) | [4][5] |

| Vapor Pressure | 4.97 psi (20 °C) | [4][5] |

| Flash Point | 5 °C (41.0 °F) - closed cup | [4][5] |

Specifications and Quality Control

For applications in research and drug development, the purity and isotopic enrichment of this compound are of paramount importance. High-quality commercial grades typically meet the following specifications:

| Specification | Typical Value | Analytical Technique |

| Assay (Chemical Purity) | ≥98% | Gas Chromatography (GC) |

| Isotopic Purity (atom % D) | ≥99% | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) |

The chemical purity is often determined by gas chromatography, which separates the compound from any non-deuterated or partially deuterated species, as well as other chemical impurities. The isotopic enrichment is a critical parameter, typically quantified by NMR spectroscopy or mass spectrometry. High isotopic enrichment ensures the integrity of labeling studies and minimizes interference from unlabeled or partially labeled molecules.[10]

Applications in Scientific Research

The primary utility of this compound lies in its ability to serve as a deuterated acetylating agent.[3] This has significant implications in various fields:

-

Proteomics and Metabolomics: In these fields, stable isotope labeling is a cornerstone for quantitative analysis.[11] this compound can be used to introduce a deuterium-labeled acetyl group onto peptides or metabolites, creating an internal standard for mass spectrometry-based quantification.[12] This allows for precise measurement of changes in protein acetylation or metabolite levels.

-

Mechanistic Studies: The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of acetyl chloride and this compound, researchers can infer the nature of the transition state and the involvement of C-H bond cleavage in the rate-determining step.

-

Drug Development: Deuterated drugs, or "heavy drugs," have garnered significant interest due to their potential for improved pharmacokinetic profiles. The substitution of hydrogen with deuterium can slow down the rate of metabolic degradation, leading to a longer half-life and potentially improved efficacy and safety.[11] this compound can be used to synthesize deuterated drug candidates for preclinical and clinical evaluation.

-

NMR Spectroscopy: this compound is a valuable non-chiral derivatizing agent for determining the enantiomeric excess of amines using deuterium NMR.[13] It is also used in the preparation of deuterated standards for NMR.[6]

Experimental Protocol: Acetylation of a Primary Amine

The following protocol provides a general procedure for the acetylation of a primary amine using this compound. This reaction is fundamental to many of the applications described above.

Caption: General workflow for the acetylation of a primary amine.

Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran). The use of a base is crucial to neutralize the hydrochloric acid byproduct of the reaction.[14]

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is important to control the exothermic reaction and minimize side product formation.

-

Addition of this compound: Slowly add this compound (1.1 equivalents) to the stirred solution dropwise via a syringe. A fuming reaction is often observed as the acetyl chloride reacts with atmospheric moisture.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., thin-layer chromatography or LC-MS).

-

Quenching: Carefully quench the reaction by the slow addition of water. Acetyl chloride reacts violently with water, so this step should be performed with caution in a well-ventilated fume hood.[15]

-

Workup: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired deuterated N-acetylated amine.

Handling, Storage, and Safety

This compound is a corrosive, flammable, and moisture-sensitive liquid that requires careful handling.[4][5][16] It reacts violently with water, releasing toxic hydrogen chloride gas.[15] Therefore, all operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-retardant laboratory coat, and chemical-resistant gloves, must be worn.[17]

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water, alcohols, and strong bases.[16][18] Recommended storage temperature is between 2-8°C.[4][5] It should be handled and stored under an inert gas.[19]

Disposal: Dispose of unused reagent and waste materials in accordance with local, state, and federal regulations. Due to its reactivity with water, it should not be disposed of down the drain.

Conclusion

This compound is a versatile and valuable reagent for researchers, scientists, and drug development professionals. Its ability to introduce a stable isotopic label with minimal steric and electronic perturbation makes it an indispensable tool in a wide range of applications, from quantitative proteomics and metabolomics to mechanistic studies and the synthesis of deuterated drug candidates. A thorough understanding of its chemical properties, specifications, and handling requirements is essential for its safe and effective use in the laboratory.

References

-

Chemdox. Safety Data Sheet: this compound. [Link]

-

Carl ROTH. Safety Data Sheet: Acetyl chloride D3. [Link]

-

Chemdox. Safety Data Sheet: this compound. [Link]

-

Carl ROTH. Safety Data Sheet: Acetyl chloride D3. [Link]

-

Carl ROTH. Acetyl chloride D3, CAS No. 19259-90-6. [Link]

-

ACS Publications. Acetyl-d3 Chloride: A Convenient Nonchiral Derivatizing Agent (NCDA) for a Facile Enantiomeric Excess Determination of Amines through Deuterium NMR. [Link]

-

Wikipedia. Acetyl chloride. [Link]

-

Common Organic Chemistry. Acetyl Chloride. [Link]

-

Eurisotop. Stable Isotope-Labeled Products For Metabolic Research. [Link]

-

Study.com. Acyl Chloride Uses, Reactions & Synthesis. [Link]

-

PrepChem.com. Preparation of acetyl chloride. [Link]

-

YouTube. Synthesis of Acetyl Chloride without any chlorinating agent!!. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

- Google Patents. METHOD FOR PRODUCING ACETYL CHLORIDE.

-

Eurisotop. acetyl chloride (d3, 98%). [Link]

Sources

- 1. The uses of Acetyl chloride_Chemicalbook [chemicalbook.com]

- 2. isotope.com [isotope.com]

- 3. Acetyl Chloride [commonorganicchemistry.com]

- 4. 乙酰氯-d3 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound D 99atom 19259-90-6 [sigmaaldrich.com]

- 6. Acetyl chloride D3, CAS No. 19259-90-6 | Special Compounds for NMR | Compounds for NMR | Nuclear magnetic resonance spectroscopy (NMR) | Spectroscopy and Spectrometry | Applications | Carl ROTH - France [carlroth.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound CAS#: 19259-90-6 [m.chemicalbook.com]

- 9. This compound | 19259-90-6 [chemicalbook.com]

- 10. isotope.com [isotope.com]

- 11. isotope.com [isotope.com]

- 12. caymanchem.com [caymanchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Acetyl chloride - Wikipedia [en.wikipedia.org]

- 15. carlroth.com [carlroth.com]

- 16. sds.chemdox.com [sds.chemdox.com]

- 17. carlroth.com [carlroth.com]

- 18. sds.chemdox.com [sds.chemdox.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Acetyl chloride-d3 (CD₃COCl): A Versatile Tool in Modern Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Acetyl chloride-d3, the deuterated isotopologue of acetyl chloride, has emerged as an indispensable reagent in advanced scientific research. By replacing the three hydrogen atoms of the methyl group with deuterium, this compound provides a stable, non-radioactive label that is readily distinguishable by mass spectrometry and nuclear magnetic resonance. This guide provides an in-depth exploration of the core applications of this compound, focusing on its utility as a derivatizing agent for chromatography, a tool for isotopic labeling in metabolic and mechanistic studies, a precursor for generating ideal internal standards for quantitative analysis, and a specialized reagent in NMR spectroscopy. We will delve into the causality behind its use, provide detailed experimental workflows, and present data-driven insights for laboratory application.

Introduction: The Power of a Stable Isotope Label

Isotopic labeling is a powerful technique used to track the journey of molecules through chemical reactions or biological pathways.[1] By replacing an atom with its heavier, stable isotope, researchers can differentiate the labeled molecule from its endogenous counterparts without altering its fundamental chemical reactivity.[2] this compound (Trideuteroacetyl chloride) is a prime example of such a reagent, where the three protium atoms on the acetyl group are substituted with deuterium.

Core Properties of this compound

This compound is a deuterated organic compound classified as an acid halide, frequently employed for acetylation reactions.[3][4] Its physical and chemical properties are nearly identical to its unlabeled form, which is crucial for its application as a tracer and internal standard. However, its increased molecular weight due to the three deuterium atoms is the key to its utility.

| Property | Value | Reference(s) |

| Chemical Formula | CD₃COCl | [3] |

| Molecular Weight | ~81.52 g/mol | [4][5][6] |

| Mass Shift vs. Unlabeled | M+3 | [6] |

| Appearance | Clear, colorless liquid | [5] |

| Boiling Point | ~52 °C | [6][7][8] |

| Density | ~1.146 g/mL at 25 °C | [6] |

| Isotopic Purity | Typically ≥98 atom % D | [3] |

The Deuterium Advantage

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Its use in labeling offers several distinct advantages:

-

Chemical Equivalence: Deuterated compounds exhibit nearly identical chemical reactivity to their protonated counterparts, ensuring they behave similarly in biological and chemical systems.[2]

-

High Sensitivity Detection: The mass difference is easily detected by mass spectrometry (MS), providing a clear signal distinct from unlabeled molecules.[9]

-

NMR Utility: While most ¹H-NMR spectra are recorded in deuterated solvents to eliminate solvent signals, the unique properties of deuterium itself can be exploited in specialized ²H-NMR experiments.[7][10]

-

Safety: As a stable isotope, it poses no radiological hazards, simplifying handling and disposal procedures compared to radioactive isotopes like tritium (³H).

Core Application: Derivatization for Chromatographic Analysis

A primary challenge in gas chromatography (GC) is the analysis of polar compounds containing active hydrogens, such as alcohols (-OH) and primary/secondary amines (-NH₂).[11][12] These compounds often exhibit poor peak shape, low volatility, and thermal instability. Derivatization, the process of chemically modifying an analyte, is employed to overcome these issues.[12]

Principle and Mechanism of Acetylation

This compound is a potent acetylating agent.[13] It reacts with nucleophilic groups like hydroxyls and amines via a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen or nitrogen atom attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion and resulting in the formation of a stable, deuterated ester or amide.[11][14] The resulting derivative is less polar, more volatile, and more thermally stable, making it ideal for GC-MS analysis.[11]

Experimental Workflow: Derivatization for GC-MS

The workflow involves reacting the analyte with this compound, often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct, followed by extraction and injection into the GC-MS system.[15][16]

Caption: General workflow for derivatization using this compound.

Detailed Protocol: Derivatization of Pinacolyl Alcohol in a Complex Matrix

This protocol is adapted from a study on the detection of pinacolyl alcohol (PA), a marker for the nerve agent soman, in a glycerol-rich matrix.[17]

Objective: To derivatize PA with this compound for enhanced GC-MS detection.

Materials:

-

Sample containing pinacolyl alcohol (5 µg/mL).

-

Triethylamine.

-

This compound.

-

Autosampler vial with micro-stir bar.

Procedure:

-

Place 50 µL of the sample into an autosampler vial.

-

Add 378 µL of triethylamine to the vial.

-

Add 192 µL of this compound to the vial.

-

Stir the solution at ambient temperature for 2 hours to allow the reaction to complete.

-

The reaction mixture can then be directly analyzed by GC-MS. The resulting derivative, acetyl-d3-PA, will have a distinct retention time and mass spectrum, allowing for clear identification away from matrix interferences.[17]

This acylation strategy was proven effective for detecting PA in a highly reactive and complex matrix where other methods like silylation failed.[16][17]

Application in Quantitative Analysis: The Ideal Internal Standard

Accurate quantification of analytes in complex biological matrices is a significant challenge due to matrix effects that can suppress or enhance the analyte signal during MS analysis.[9] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for overcoming this issue, and it relies on the use of a stable isotope-labeled internal standard.[2]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

In IDMS, a known quantity of a stable isotope-labeled version of the analyte is added to the sample at the earliest stage of preparation. This "spiked" standard experiences the exact same sample processing, extraction losses, and ionization effects as the endogenous (unlabeled) analyte. Because the labeled and unlabeled forms are chemically identical but distinguishable by mass, the ratio of their signal intensities in the mass spectrometer can be used to calculate the precise concentration of the endogenous analyte, regardless of sample loss or matrix effects.

Workflow: Quantitative Analysis via IDMS

This compound can be used to synthesize a deuterated version of an acetylated analyte, which then serves as the internal standard.

Caption: Workflow for quantitative analysis using IDMS.

The key advantage is that any signal suppression or enhancement will affect both the analyte and the deuterated standard equally, keeping their ratio constant and ensuring high accuracy.

Elucidating Systems: Isotopic Tracer Studies

This compound serves as a convenient tool to introduce a CD₃CO- group onto a molecule of interest, allowing researchers to trace its fate.[14]

4.1 Tracking Metabolic Pathways: In stable isotope-resolved metabolomics (SIRM), labeled precursors are introduced into cells or organisms to trace their incorporation into various downstream metabolites.[9] While this compound is not a primary nutrient, it can be used to synthesize labeled precursors (e.g., deuterated acetyl-carnitine) to study pathways involving the acetyl-CoA pool, which is central to energy metabolism and biosynthesis.

4.2 Elucidating Reaction Mechanisms: By labeling a reactant with the acetyl-d3 group, chemists can follow the acetyl moiety through a reaction sequence. Determining the position of the deuterium label in the final product provides definitive evidence for proposed reaction mechanisms.[7][8]

4.3 Synthesis of Deuterated Pharmaceuticals: In drug development, understanding the pharmacokinetics and metabolism of a new drug is critical. This compound can be used as a synthetic intermediate to create deuterated versions of drug candidates or their metabolites.[4][14] These labeled compounds are essential for use as internal standards in bioanalytical assays to support clinical trials.[3]

Advanced Applications in NMR Spectroscopy

While deuterated compounds are most famously used as NMR solvents to avoid interfering signals, this compound has a more active role in certain NMR experiments.[7][8]

A Nonchiral Derivatizing Agent for Enantiomeric Excess Determination

A novel application involves using this compound as a nonchiral derivatizing agent (NCDA) to determine the enantiomeric excess (e.e.) of chiral amines.[18][19] The process involves reacting the chiral amine with this compound to form a diastereomeric amide in the presence of a chiral solvating agent. In the deuterium (²H) NMR spectrum, the single deuterium resonance of the acetyl-d3 group splits into two distinct signals, one for each diastereomer. The relative integration of these two signals directly corresponds to the enantiomeric excess of the original amine. This provides a facile and accurate method for chiral analysis.[18][19]

Summary and Future Outlook

This compound is far more than a simple deuterated reagent; it is a multi-functional tool that enables precision and clarity in complex research settings. Its applications, spanning from routine derivatization for GC-MS to sophisticated quantitative proteomics and novel NMR techniques, underscore its value. As analytical instrumentation continues to advance in sensitivity and resolution, the demand for high-purity, stable isotope-labeled reagents like this compound will undoubtedly grow, paving the way for new discoveries in drug development, metabolomics, and fundamental chemical research.

References

-

Carl ROTH. (n.d.). Acetyl chloride D3. Retrieved from [Link]

-

Canet, J. L., Canet, I., Courtieu, J., Da Silva, S., Gelas, J., & Troin, Y. (1996). Acetyl-d3 Chloride: A Convenient Nonchiral Derivatizing Agent (NCDA) for a Facile Enantiomeric Excess Determination of Amines through Deuterium NMR. The Journal of Organic Chemistry, 61(25), 9035–9037. Retrieved from [Link]

-

ACS Publications. (1996). Acetyl-d3 Chloride: A Convenient Nonchiral Derivatizing Agent (NCDA) for a Facile Enantiomeric Excess Determination of Amines through Deuterium NMR. The Journal of Organic Chemistry. Retrieved from [Link]

-

Carl ROTH. (n.d.). Acetyl chloride D3, CAS No. 19259-90-6. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

-

Valdez, C. A., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. Retrieved from [Link]

-

ResearchGate. (n.d.). Acetyl Chloride. Retrieved from [Link]

-

Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. PubMed. Retrieved from [Link]

-

MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Retrieved from [Link]

-

Eurisotop. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. Retrieved from [Link]

-

Tautenhahn, R., et al. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 83(8), 3048-3055. Retrieved from [Link]

-

Buescher, J. M., et al. (2015). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed Central. Retrieved from [Link]

-

Hokkinen, J., et al. (2012). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 4, 2038-2045. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetyl chloride. Retrieved from [Link]

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 3. isotope.com [isotope.com]

- 4. isotope.com [isotope.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. アセチルクロリド-d3 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 7. Acetyl chloride D3, CAS No. 19259-90-6 | Deuterated Special Compounds | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Poland [carlroth.com]

- 8. Acetyl chloride D3, CAS No. 19259-90-6 | Special Compounds for NMR | Compounds for NMR | Nuclear magnetic resonance spectroscopy (NMR) | Spectroscopy and Spectrometry | Applications | Carl ROTH - International [carlroth.com]

- 9. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deuterated Compounds for NMR | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. gcms.cz [gcms.cz]

- 13. The uses of Acetyl chloride_Chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. Acetyl chloride - Wikipedia [en.wikipedia.org]

- 16. osti.gov [osti.gov]

- 17. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

A Guide to the Synthesis and Reactivity of Trideuteroacetyl Chloride for Advanced Research Applications

Abstract

Trideuteroacetyl chloride (CD₃COCl) is a stable, isotopically labeled acylating agent of significant interest to the pharmaceutical and life sciences sectors. Its utility stems from the introduction of a deuterium-labeled acetyl group, a powerful tool for tracing metabolic pathways, quantifying analytes in complex matrices, and elucidating reaction mechanisms.[1] Furthermore, the incorporation of deuterium into drug candidates can favorably alter their pharmacokinetic profiles, representing a key strategy in modern drug development.[2] This technical guide provides a comprehensive overview of the synthesis of trideuteroacetyl chloride, details its characteristic reactivity through nucleophilic acyl substitution, and explores its critical applications in research and development.

The Strategic Importance of Isotopic Labeling

In the landscape of drug discovery and mechanistic chemistry, the ability to track and quantify molecules with high precision is paramount. Isotopic labeling, the technique of replacing an atom with its isotope, provides an elegant solution.[3] Trideuteroacetyl chloride serves as a key reagent in this field, enabling the introduction of a trideuteromethyl carbonyl moiety (-COCD₃).

The primary advantages conferred by this isotopic label are:

-

Mass Spectrometry (MS): The +3 mass unit shift compared to the protonated analog allows for its use as an internal standard for precise quantification, eliminating matrix effects in complex biological samples.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of protons on the methyl group creates a "silent" region in ¹H NMR spectra, simplifying analysis of complex molecules.[4]

-

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This difference can be exploited to study reaction mechanisms; if a C-H bond is broken in the rate-determining step, the deuterated compound will react more slowly. This phenomenon is also leveraged in drug development to slow metabolic degradation at specific sites, potentially improving a drug's half-life and bioavailability.[2]

Synthesis of Trideuteroacetyl Chloride

The synthesis of trideuteroacetyl chloride is most commonly and efficiently achieved via the chlorination of its corresponding carboxylic acid, trideuteroacetic acid (CD₃COOH). This transformation is a cornerstone of organic synthesis, and several chlorinating agents can be employed. The choice of reagent is often dictated by the desired purity of the final product and the ease of separation from byproducts.

Preferred Synthetic Route: The Thionyl Chloride Method

The reaction of trideuteroacetic acid with thionyl chloride (SOCl₂) is a widely favored method. The key advantage of this protocol is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature, which simplifies purification.

Reaction: CD₃COOH + SOCl₂ → CD₃COCl + SO₂ (g) + HCl (g)

The causality behind this choice is rooted in Le Chatelier's principle. The continuous removal of gaseous byproducts drives the reaction to completion, typically resulting in high yields of the desired acyl chloride.

Experimental Protocol: Synthesis via Thionyl Chloride

-

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood, as thionyl chloride is corrosive and toxic, and the reaction evolves noxious gases. All glassware must be thoroughly dried to prevent hydrolysis of the reagents and product.[5]

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubbing system (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the acidic gases produced.

-

Reagent Addition: Charge the dried round-bottom flask with trideuteroacetic acid (1.0 eq). Under anhydrous conditions, slowly add thionyl chloride (approx. 1.2 - 1.5 eq) to the flask at room temperature. The addition is often performed using an addition funnel to control the reaction rate.

-

Reaction: The mixture is gently heated to reflux (the boiling point of thionyl chloride is 76 °C) and maintained at this temperature for 1-2 hours. The progress of the reaction can be monitored by observing the cessation of gas evolution.

-

Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation. The resulting crude trideuteroacetyl chloride is then purified by fractional distillation to yield the final product as a colorless liquid.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of trideuteroacetyl chloride.

Quantitative Data

| Property | Value | Source |

| CAS Number | 19259-90-6 | [4][6] |

| Molecular Formula | C₂D₃ClO | [4] |

| Molecular Weight | 81.52 g/mol | [6] |

| Appearance | Colorless to slightly yellow liquid | [4] |

| Typical Isotopic Purity | >99 atom % D | [4] |

Reactivity and Mechanistic Considerations

Trideuteroacetyl chloride's reactivity is governed by the electrophilic nature of its carbonyl carbon. As with other acyl chlorides, it readily undergoes nucleophilic acyl substitution.[7] This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.[8]

General Mechanism: Nu:⁻ + CD₃COCl → [Nu-C(O⁻)(Cl)CD₃] → Nu-COCD₃ + Cl⁻

Key Reactions

-

Hydrolysis: Reacts vigorously with water to form trideuteroacetic acid and hydrogen chloride.[4][8] This highlights the need for anhydrous storage and handling conditions.[6][7]

-

Reaction: CD₃COCl + H₂O → CD₃COOH + HCl

-

-

Alcoholysis (Esterification): Reacts with alcohols to form deuterated esters. A weak base like pyridine is often added to neutralize the HCl byproduct.[7]

-

Reaction: CD₃COCl + R-OH → CD₃COOR + HCl

-

-

Aminolysis (Amidation): Reacts with ammonia, primary amines, or secondary amines to produce deuterated primary, secondary, or tertiary amides, respectively.[7] Typically, two equivalents of the amine are used: one as the nucleophile and one to neutralize the HCl.

-

Reaction: CD₃COCl + 2 RNH₂ → CD₃CONHR + RNH₃⁺Cl⁻

-

Reactivity Pathways Diagram

Caption: Key reactions of trideuteroacetyl chloride.

Applications in Drug Development and Research

The unique properties of trideuteroacetyl chloride make it an indispensable tool for the scientific community.

-

Pharmaceutical Development: The "deuterium effect" is a modern strategy in drug design. By selectively replacing hydrogen with deuterium at sites of metabolic oxidation, the rate of drug metabolism can be slowed, potentially leading to improved pharmacokinetic profiles such as longer half-life and reduced toxic metabolites.[2] Trideuteroacetyl chloride can be used to introduce the CD₃CO- group onto drug scaffolds containing hydroxyl or amino functionalities.

-

Metabolomics and Proteomics: In stable isotope-resolved metabolomics (SIRM), labeled compounds are used to trace metabolic pathways.[1] Acetylation is a common biological modification, and using trideuteroacetyl chloride allows researchers to track the fate of acetyl groups in cellular systems.[6]

-

Quantitative Analysis: Due to its distinct mass, a compound derivatized with a trideuteroacetyl group can serve as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays. This is critical for accurate quantification of drugs and their metabolites in biological fluids during preclinical and clinical trials.[5]

Conclusion

Trideuteroacetyl chloride is more than a mere chemical reagent; it is a strategic enabler for innovation in medicinal chemistry, metabolic research, and analytical science. Its synthesis, while requiring careful handling, is based on robust and well-understood chemical principles. Its reactivity as a potent acylating agent provides a reliable method for introducing a stable isotopic label into a vast array of molecules. For researchers and drug development professionals, a thorough understanding of the synthesis and application of trideuteroacetyl chloride is essential for advancing the frontiers of science and medicine.

References

- Title: Synthesis of Tri-chloroacetyl Chloride using Green and Sustainable Manufacturing Process Source: Navrachana University URL

-

Title: Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI₂ and D₂O Source: MDPI URL: [Link]

- Title: CN105348074A - Production method of trichloroacetyl chloride Source: Google Patents URL

- Title: US4643851A - Process for preparing trifluoroacetyl chloride Source: Google Patents URL

- Title: US5659078A - Process for the preparation of trichloroacetyl chloride Source: Google Patents URL

-

Title: A Theoretical Study on Decomposition and Rearrangement Reaction Mechanism of Trichloroacetyl Chloride (CCl3COCl) Source: ResearchGate URL: [Link]

-

Title: Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile Source: Huskie Commons URL: [Link]

-

Title: Isotopic labeling Source: Wikipedia URL: [Link]

- Title: GB2213144A - Process for the production of acetyl chloride Source: Google Patents URL

-

Title: Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models Source: PubMed URL: [Link]

-

Title: Flow Chemistry for Contemporary Isotope Labeling Source: X-Chem URL: [Link]

-

Title: Reactions of Acid Chlorides (ROCl) with Nucleophiles Source: Chemistry Steps URL: [Link]

-

Title: Reactions of Acyl Chlorides with Water Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. CAS 19259-90-6: Acetyl-d3 chloride | CymitQuimica [cymitquimica.com]

- 5. Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O [mdpi.com]

- 6. isotope.com [isotope.com]

- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide on the Safe Handling of Acetyl chloride-d3

For researchers, scientists, and drug development professionals, the incorporation of isotopically labeled compounds is a cornerstone of modern molecular investigation. Acetyl chloride-d3 (CD₃COCl), a deuterated analogue of acetyl chloride, serves as an invaluable reagent for introducing a stable isotopic label in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry.[1] Its utility, however, is matched by its significant chemical hazards. This guide provides an in-depth, scientifically grounded framework for the safe handling, use, and disposal of this compound, moving beyond mere procedural lists to explain the fundamental principles that underpin these critical safety protocols.

The Chemical Profile and Hazard Landscape of this compound

This compound is a colorless, fuming liquid with a pungent odor.[2][3] While the substitution of protium with deuterium has a negligible effect on its general chemical reactivity compared to its non-deuterated counterpart, it is imperative to recognize that it retains all the hazardous properties of a highly reactive acyl chloride.[4] The primary dangers stem from its high flammability, extreme corrosivity, and violent reactivity, particularly with water and other protic substances.[5][6]

A thorough understanding of its hazard classification under the Globally Harmonized System (GHS) is the first step in risk assessment and mitigation.

Table 1: GHS Classification and Properties of this compound

| Parameter | Data | Source(s) |

| GHS Pictograms | 🔥 GHS02 (Flammable) corrosive GHS05 (Corrosive) | [6][7] |

| Signal Word | Danger | [5][8] |

| Hazard Statements | H225: Highly flammable liquid and vapour.H314: Causes severe skin burns and eye damage.EUH014: Reacts violently with water. | [5][6][8] |

| CAS Number | 19259-90-6 | [5] |

| Molecular Formula | C₂D₃ClO | [5] |

| Molecular Weight | 81.51 g/mol | [1][5] |

| Boiling Point | 52 °C (125.6 °F) | [2] |

| Melting Point | -112 °C (-170 °F) | [2] |

| Flash Point | -12 °C to 5 °C (10.4 °F to 41 °F) | [5][8] |

| Density | ~1.15 g/cm³ at 20 °C | [5] |

| Vapor Pressure | 309 hPa at 20 °C | [5] |

| Vapor Density | 2.7 (Air = 1) | [8] |

The causality behind these classifications is rooted in the molecule's structure. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, and the chloride ion is an excellent leaving group. This inherent reactivity is the source of both its synthetic utility and its danger. Its low flash point and high vapor pressure mean that at room temperature, it readily forms flammable mixtures with air, which are denser than air and can accumulate in low-lying areas.[5][6][7]

The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)

The primary directive in handling this compound is to prevent any contact with the user and the environment. This is achieved through a multi-layered approach prioritizing engineering controls, supplemented by rigorous adherence to PPE protocols.

Engineering Controls: The First Line of Defense

All manipulations involving this compound must be conducted within a certified chemical fume hood.[9] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of corrosive vapors and ensures that any flammable vapor concentrations are kept below the lower explosive limit.[6] Given the compound's violent reaction with water, ensuring the work area is free from moisture is paramount.[9] Operations should be performed under an inert atmosphere (e.g., dry nitrogen or argon) to protect the compound from atmospheric moisture, which not only prevents degradation and isotopic dilution but also mitigates the risk of a violent reaction.[4][9][10]

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the user's last line of defense and must be selected based on the specific hazards of this compound.

-

Hand Protection : Standard nitrile gloves are insufficient. Butyl rubber gloves are recommended due to their resistance to this class of chemical.[9] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[11]

-

Eye and Face Protection : Chemical safety goggles are mandatory.[9] Due to the severe corrosivity and potential for splashing, a full-face shield must be worn over the safety goggles.[9]

-

Body Protection : A flame-resistant lab coat is required.[9] This coat must be fully buttoned, with sleeves covering the wrists.[9] Full-length pants and closed-toe shoes are also mandatory to ensure no skin is exposed.[9]

-

Respiratory Protection : In situations where engineering controls may not be sufficient, such as during a large spill or system failure, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases (e.g., Type ABEK) is necessary.[5] Respirator use requires prior medical clearance, training, and fit-testing.[9]

The following diagram illustrates the logical hierarchy of controls, emphasizing that PPE is the final, though critical, layer of protection.

Caption: Workflow for responding to an this compound spill.

Exposure Response

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [5]Seek immediate medical attention. [3][5]Corrosive injuries that are not treated promptly can be difficult to heal. [5]* Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [5]Remove contact lenses if present and easy to do. [6]Seek immediate medical attention from an ophthalmologist. [5]* Inhalation : Move the person to fresh air. [6]If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). [9]Seek immediate medical attention. [9]* Ingestion : Do NOT induce vomiting. [6]Rinse the mouth with water and drink plenty of water. [5]Seek immediate medical attention, as there is a danger of perforation of the esophagus and stomach. [5]

Conclusion

This compound is a powerful tool in the arsenal of chemical and pharmaceutical researchers. Its safe and effective use is predicated on a deep understanding of its chemical nature and inherent hazards. By prioritizing engineering controls, adhering strictly to PPE requirements, following validated handling protocols, and being prepared for emergencies, scientists can confidently leverage the benefits of this deuterated reagent while ensuring the safety of themselves and their colleagues. This guide serves as a foundational document to foster a culture of safety and scientific integrity in the laboratory.

References

-

BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Retrieved from BenchChem. [4]2. CymitQuimica. This compound. Retrieved from CymitQuimica. [1]3. ChemicalBook. (2025). This compound | 19259-90-6. Retrieved from ChemicalBook. [2]4. Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from Carl ROTH. [5]5. Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from Chemos GmbH&Co.KG. [6]6. Chemdox. (n.d.). Safety Data Sheet: this compound. Retrieved from Chemdox. [7]7. Chemdox. (n.d.). Safety Data Sheet: this compound. Retrieved from Chemdox. [12]8. Sigma-Aldrich. (n.d.). This compound D 99atom 19259-90-6. Retrieved from Sigma-Aldrich. [8]9. Sigma-Aldrich. (n.d.). This compound D 99atom 19259-90-6. Retrieved from Sigma-Aldrich. 10. BenchChem. (2025). Technical Support Center: Navigating the Nuances of Deuterated Compounds. Retrieved from BenchChem. [10]11. Chemdox. (n.d.). Safety Data Sheet: this compound. Retrieved from Chemdox. [13]12. Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from Western Carolina University. [9]13. Cambridge Isotope Laboratories, Inc. (n.d.). Acetyl chloride-D₃ (D, 98%). Retrieved from Cambridge Isotope Laboratories, Inc. [14]14. Sigma-Aldrich. (2025). SAFETY DATA SHEET - Acetyl chloride. Retrieved from Sigma-Aldrich. 15. Thermo Fisher Scientific. (2010). Acetyl chloride - SAFETY DATA SHEET. Retrieved from Thermo Fisher Scientific. [15]16. New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved from NJ.gov. [3]17. Fisher Scientific. (2017). Safety Data Sheet - Acetyl chloride. Retrieved from Fisher Scientific.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 19259-90-6 [chemicalbook.com]

- 3. nj.gov [nj.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. carlroth.com [carlroth.com]

- 6. chemos.de [chemos.de]

- 7. sds.chemdox.com [sds.chemdox.com]

- 8. 乙酰氯-d3 99 atom % D | Sigma-Aldrich [sigmaaldrich.cn]

- 9. wcu.edu [wcu.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. geneseo.edu [geneseo.edu]

- 12. sds.chemdox.com [sds.chemdox.com]

- 13. sds.chemdox.com [sds.chemdox.com]

- 14. isotope.com [isotope.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of Deuterated Acetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Understated Importance of a Deuterated Workhorse

In the landscape of modern chemical synthesis and pharmaceutical development, the strategic incorporation of deuterium—a stable, heavy isotope of hydrogen—has emerged as a powerful tool for modulating molecular properties. Among the repertoire of deuterated building blocks, acetyl-d3 chloride (CD₃COCl) holds a place of understated prominence. Its utility extends from a simple yet effective agent for introducing an isotopically labeled acetyl group to a sophisticated modifier of metabolic pathways and reaction kinetics. This guide, designed for the discerning researcher, scientist, and drug development professional, moves beyond a cursory overview to provide a comprehensive exploration of the physical properties, synthesis, and practical applications of this versatile reagent. Herein, we delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a holistic understanding of deuterated acetyl chloride's role in advancing scientific inquiry.

Section 1: Core Physical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective application. Deuterated acetyl chloride, a colorless, fuming liquid with a pungent odor, exhibits distinct properties owing to the replacement of protium with deuterium.[1] These properties are crucial for its handling, purification, and the interpretation of analytical data.

Physicochemical Constants

The substitution of hydrogen with the heavier deuterium isotope results in a notable increase in molecular weight and density compared to its non-deuterated counterpart. These differences, while seemingly subtle, can influence reaction kinetics and separation processes. The key physical constants for acetyl-d3 chloride are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂D₃ClO | [2][3] |

| Molecular Weight | 81.52 g/mol | [2][4][5] |

| Boiling Point | 52 °C (lit.) | [2][4] |

| Melting Point | -112 °C (lit.) | [2][4] |

| Density | 1.146 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.3865 (lit.) | [2][4] |

| Vapor Density | 2.7 (vs air) | [2][4] |

| Vapor Pressure | 4.97 psi (20 °C) | [2][4] |

| Flash Point | 5 °C (closed cup) | [2] |

Spectroscopic Profile

The spectroscopic signature of acetyl-d3 chloride is a direct reflection of its isotopic composition. The absence of protons in the methyl group dramatically alters its ¹H NMR spectrum, while the carbon-deuterium bonds introduce characteristic shifts in its vibrational spectra.

1.2.1 Vibrational Spectroscopy (FTIR & Raman)

The primary vibrational modes of acetyl-d3 chloride are influenced by the heavier mass of deuterium. The C-D stretching and bending frequencies are observed at lower wavenumbers compared to the C-H vibrations in non-deuterated acetyl chloride.

-

FTIR Spectrum: The Fourier-transform infrared (FTIR) spectrum of acetyl-d3 chloride is characterized by the absence of the typical C-H stretching bands around 2900-3000 cm⁻¹. Instead, C-D stretching vibrations are expected to appear in the 2100-2200 cm⁻¹ region. The strong carbonyl (C=O) stretching band remains a prominent feature, typically observed between 1775 and 1810 cm⁻¹.

-

Raman Spectrum: Similar to the FTIR spectrum, the Raman spectrum of acetyl-d3 chloride will display characteristic C-D vibrational modes. Raman spectroscopy can be a powerful tool for studying the incorporation of deuterium into molecules.

1.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for characterizing deuterated compounds. The spectra of acetyl-d3 chloride are simple and informative.

-

¹H NMR Spectrum: Due to the near-complete deuteration of the methyl group (typically >99 atom % D), the ¹H NMR spectrum of pure acetyl-d3 chloride is expected to be largely silent. Any residual signal would likely be due to trace amounts of the partially deuterated isotopologues (CD₂HCOCl) or protonated impurities. The absence of a significant methyl proton signal is a key indicator of high isotopic purity.

-

¹³C NMR Spectrum: The ¹³C NMR spectrum of acetyl-d3 chloride provides clear signals for the two carbon atoms. The carbonyl carbon (C=O) signal is expected to appear in the range of 170-185 ppm. The deuterated methyl carbon (-CD₃) signal will be observed further upfield. Due to coupling with deuterium (spin I=1), the methyl carbon signal will be split into a multiplet, typically a septet, according to the 2nI+1 rule, where n is the number of deuterium atoms.

Section 2: Synthesis and Purification Protocols

The reliable synthesis and purification of acetyl-d3 chloride are paramount for its use in sensitive applications where both chemical and isotopic purity are critical. The most common and direct route involves the chlorination of deuterated acetic acid.

Synthesis of Acetyl-d3 Chloride from Acetic Acid-d4

This protocol describes a robust method for the laboratory-scale synthesis of acetyl-d3 chloride using phosphorus trichloride as the chlorinating agent. This method is favored for its relatively clean conversion and the non-volatile nature of the phosphorous acid byproduct, which simplifies purification.

Diagram of the Synthetic Workflow:

Caption: Impact of deuteration on drug pharmacokinetics.

Case Study: Synthesis of Deuterated Aspirin

Aspirin (acetylsalicylic acid) is a classic example where deuteration of the acetyl group can be studied. The synthesis involves the esterification of salicylic acid with acetyl-d3 chloride.

Reaction Scheme:

Salicylic Acid + Acetyl-d3 Chloride → Acetyl-d3-salicylic Acid + DCl

Studies on deuterated aspirin have explored how the isotopic substitution affects its hydrolysis and subsequent metabolic fate. [6]This serves as a model for understanding how deuteration can influence the stability and activity of other acetylated drug molecules.

Metabolic Fate Tracking

Acetyl-d3 chloride is an excellent reagent for introducing a stable isotope label for tracing the metabolic fate of acetyl groups in biological systems. [7][8][9][10]The acetyl group is a central node in metabolism, being a key component of acetyl-CoA. By using acetyl-d3 chloride to synthesize deuterated substrates, researchers can use mass spectrometry-based techniques to follow the incorporation of the deuterated acetyl moiety into various metabolic pathways, including:

-

The Krebs Cycle

-

Fatty Acid Synthesis

-

Cholesterol Biosynthesis

This allows for a quantitative analysis of metabolic fluxes and provides insights into cellular physiology and disease states.

Section 4: Safety and Handling

Acetyl-d3 chloride is a corrosive and flammable liquid that reacts violently with water. [2]It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All glassware must be thoroughly dried before use to prevent vigorous and potentially hazardous reactions.

Conclusion: A Versatile Tool for Precision Science

Deuterated acetyl chloride, while a seemingly simple molecule, offers a remarkable degree of utility for researchers at the forefront of chemical and pharmaceutical sciences. Its well-defined physical and spectroscopic properties, coupled with straightforward synthetic protocols, make it an accessible and reliable reagent. The strategic application of acetyl-d3 chloride in isotopic labeling provides a powerful means to modulate drug pharmacokinetics and to elucidate complex metabolic pathways. As the demand for more sophisticated molecular tools continues to grow, the importance of deuterated building blocks like acetyl-d3 chloride is set to expand, enabling new discoveries and innovations in drug development and beyond.

References

-

Acetyl chloride-d3. SpectraBase. [Link]

-

This compound - Optional[Raman] - Spectrum. SpectraBase. [Link]

-

Acetyl chloride D3, CAS No. 19259-90-6 | Special Compounds for NMR. Carl ROTH. [Link]

-

A novel approach to the synthesis of acetylsalicylic acid via H/D substitution. Pharmakeftiki. [Link]

-

Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]

-

Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O. PMC - NIH. [Link]

-

Acetylchloride - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Acetylchloride - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

Preparation of acetyl chloride. PrepChem.com. [Link]

-

Synthetic Intermediates for Deuterated Pharmaceuticals. CK Isotopes. [Link]

-

Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. YouTube. [Link]

-

Clinical Application and Synthesis Methods of Deuterated Drugs. PubMed. [Link]

-

What is the mechanism of synthesis of aspirin using acetyl chloride?. Quora. [Link]

-

Aspirin Synthesis Mechanism Using Acetyl Chloride | Organic Chemistry. YouTube. [Link]

-

ACETYLATION Acetyl chloride: Acetic acid:. [Link]

-

General procedures for the purification of Acid chlorides. Chempedia - LookChem. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics. Journal of the American Society for Mass Spectrometry. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics. ResearchGate. [Link]

-

Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics. PMC - NIH. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Acetyl chloride D3, CAS No. 19259-90-6 | Deuterated Special Compounds | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Poland [carlroth.com]

- 3. Acetyl chloride(75-36-5) 1H NMR [m.chemicalbook.com]

- 4. Acetyl chloride - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A novel approach to the synthesis of acetylsalicylic acid via H/D substitution | Pharmakeftiki [pharmakeftiki.hsmc.gr]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Sourcing and Utilizing High-Purity Acetyl chloride-d3

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Acetyl chloride-d3 in Advanced Research

This compound (CD3COCl) is a deuterated acetylating agent indispensable for modern chemical and pharmaceutical research.[1] Its utility stems from the replacement of three hydrogen atoms with deuterium, providing a stable isotopic label. This substitution is foundational for a range of sensitive analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] In drug development, it is a key reagent for synthesizing deuterated pharmaceuticals and their metabolites, which is crucial for pharmacokinetic studies and accurate bioanalytical assays.[1][2][3]

The significance of high purity—both chemical and isotopic—cannot be overstated. Impurities can introduce confounding variables, interfere with analytical signals, and compromise the integrity of experimental results. For researchers engaged in quantitative analysis, metabolic flux studies, or reaction mechanism elucidation, the reliability of their data is directly linked to the quality of the reagents they employ.[4] This guide provides a comprehensive overview of reputable commercial suppliers, technical specifications for quality assessment, and field-proven protocols for the effective use of high-purity this compound.

The Commercial Supplier Landscape for High-Purity this compound

Selecting a supplier for a critical reagent like this compound requires careful consideration of purity, documentation, and availability. The following table summarizes offerings from prominent commercial suppliers known for providing high-purity deuterated compounds.

| Supplier | Example Product Information | Stated Isotopic Purity (Atom % D) | Stated Chemical Purity | Key Features |

| Sigma-Aldrich (Merck) | Product Name: Acetyl chloride-d3CAS: 19259-90-6 | 99 atom % D[5] | ≥99% (CP)[6] | Extensive documentation (CoA, MSDS), global distribution, various packaging sizes available.[5] |

| Cambridge Isotope Laboratories, Inc. (CIL) | Product Name: Acetyl chloride-D₃ (D, 98%)CAS: 19259-90-6 | 98%[2] | 98%[2] | A leading manufacturer of stable isotopes, providing high-quality deuterated reagents for pharmaceutical and synthetic applications.[2][7] |

| LGC Standards | Product Name: Acetyl-d3 ChlorideCAS: 19259-90-6 | 99 atom % D[8] | min 98%[8] | Specializes in analytical standards, ensuring high-quality and well-characterized products. |

| Alfa Chemistry (Isotope Science) | Product Name: Acetyl-D3 chlorideCAS: 19259-90-6 | >99 Atom % D[9] | Not explicitly stated | Offers a range of deuterated compounds for research purposes. |

| Simson Pharma Limited | Product Name: Acetyl-D3 chlorideCAS: 19259-90-6 | Not explicitly stated | Accompanied by Certificate of Analysis | Manufacturer and exporter focused on pharmaceutical standards and research chemicals. |

Note: Purity levels and availability are subject to change and should always be confirmed with the supplier via the specific lot's Certificate of Analysis (CoA).

Technical Specifications and Quality Control

The term "high-purity" for this compound encompasses two distinct but equally important parameters: isotopic enrichment and chemical purity.

Isotopic Purity (Enrichment)

Isotopic purity refers to the percentage of molecules in which the targeted hydrogen atoms have been successfully replaced by deuterium. For this compound, a purity of ≥98 atom % D is standard for most applications. This means that in at least 98% of the molecules, all three hydrogen atoms on the acetyl group are deuterium.

Chemical Purity

Chemical purity refers to the absence of non-deuterated chemical contaminants. Acetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, which can lead to the formation of acetic acid.[10] High chemical purity (typically ≥98%) ensures that the reagent's reactivity is predictable and that no unwanted side-products are introduced into the experiment.

Analytical Verification Methods

Verifying the purity of a new batch of this compound is a critical step for ensuring experimental reproducibility. A combination of analytical techniques provides a comprehensive assessment.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is the gold standard for determining isotopic purity. The absence or significant reduction of a signal at ~2.6 ppm (the typical chemical shift for the methyl protons of acetyl chloride) confirms successful deuteration. ²H (Deuterium) NMR can be used to confirm the presence and location of the deuterium label.

-

Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) are used to confirm the molecular weight and isotopic distribution.[11][12] ESI-HRMS is particularly powerful for rapidly characterizing the isotopic purity of deuterated compounds.[12][13]

The following workflow illustrates the process of selecting and validating a supplier for this compound.

Caption: Hydrolysis of this compound.

Experimental Protocol: Derivatization of an Alcohol for GC-MS Analysis

This protocol details a common application: the derivatization of a hydroxyl group to form an ester for subsequent analysis by GC-MS. This is often done to improve the volatility and chromatographic behavior of the analyte.

Objective: To derivatize a sample containing a primary alcohol with this compound for quantitative analysis using an internal standard.

Materials:

-

This compound (≥98 atom % D)

-

Anhydrous pyridine (or another suitable non-protic base)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Alcohol sample

-

Internal standard (e.g., a deuterated analog of the analyte if available, or a structurally similar compound)

-

GC-MS vials with inserts

-

Microsyringes

Procedure:

-

Preparation (Inert Atmosphere): All glassware must be oven-dried and cooled under a stream of nitrogen or argon. All solvents and reagents should be anhydrous.

-

Sample Preparation: In a 2 mL GC vial, dissolve a precisely known amount of the alcohol sample and the internal standard in 500 µL of anhydrous dichloromethane.

-

Reagent Preparation: Prepare a 1 M solution of this compound in anhydrous dichloromethane. Causality Note: Preparing this solution fresh is critical as the reagent's reactivity degrades over time, even in anhydrous solvents.

-

Derivatization Reaction: a. To the sample vial, add 50 µL of anhydrous pyridine. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving it to completion. b. Carefully add 100 µL of the 1 M this compound solution to the vial. c. Cap the vial tightly and vortex for 30 seconds.

-

Incubation: Allow the reaction to proceed at 60°C for 30 minutes. Expertise Note: The temperature and time can be optimized depending on the steric hindrance of the alcohol. Primary alcohols often react faster than secondary or tertiary ones.

-

Quenching and Extraction (Optional): If necessary, the reaction can be quenched by the slow addition of water. The organic layer can then be separated, dried over anhydrous sodium sulfate, and transferred to a new vial. For many GC-MS applications, direct injection of the diluted reaction mixture is sufficient.

-

Analysis: Dilute the final reaction mixture to a suitable concentration with the mobile phase solvent and analyze by GC-MS. The mass spectrum will show a mass shift corresponding to the incorporation of the -C(O)CD3 group, allowing for clear differentiation from non-derivatized analytes.

Conclusion

High-purity this compound is a powerful and essential reagent for researchers in chemistry and drug development. Its effective use hinges on sourcing from reputable suppliers who can provide comprehensive quality documentation. By implementing rigorous in-house validation, adhering to strict handling and storage protocols, and applying well-designed experimental procedures, scientists can fully leverage the capabilities of this versatile labeling compound to generate precise, reliable, and reproducible data.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

-

Analytical Methods (RSC Publishing). (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved from [Link]

-

Chemdox. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

-

PubMed. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Retrieved from [Link]

-

Chemicopro. (n.d.). Acetyl Chloride for Sale. Retrieved from [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). CAS 19259-90-6 Acetyl-D3 chloride >99 Atom % D. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. isotope.com [isotope.com]

- 3. Page loading... [wap.guidechem.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. This compound D 99atom 19259-90-6 [sigmaaldrich.com]

- 6. Sigma Aldrich Fine Chemicals Biosciences this compound 99 atom % D | Fisher Scientific [fishersci.com]

- 7. isotope.com [isotope.com]

- 8. Acetyl-d3 Chloride | CAS 19259-90-6 | LGC Standards [lgcstandards.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. wcu.edu [wcu.edu]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Acetyl chloride-d3 (CAS 19259-90-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl chloride-d3 (CAS 19259-90-6) is the deuterated isotopologue of acetyl chloride, a fundamental reagent in organic synthesis. In this molecule, the three hydrogen atoms of the methyl group are replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution imparts unique properties that are leveraged in advanced analytical techniques, making it an invaluable tool in chemical research and development. While not a therapeutic agent itself, its role in the synthesis of labeled compounds is critical for elucidating reaction mechanisms and metabolic pathways in drug discovery. This guide provides a comprehensive overview of the properties, applications, and handling of this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its proper storage, handling, and application in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 19259-90-6 | [1][2] |

| Molecular Formula | CD₃COCl | [3] |

| Molecular Weight | 81.52 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | [1][4] |

| Density | 1.146 g/mL at 25 °C | |

| Boiling Point | 52 °C | [1] |

| Melting Point | -112 °C | [1] |

| Refractive Index | n20/D 1.3865 | [1] |

| Vapor Pressure | 4.97 psi at 20 °C | |

| Flash Point | 5 °C (41 °F) - closed cup | |

| Isotopic Purity | ≥99 atom % D |

Core Applications in Research and Development

The primary utility of this compound stems from the presence of deuterium atoms. This makes it a crucial reagent for the introduction of an isotopic label into organic molecules.

Isotopic Labeling for Mechanistic Studies

In the field of drug development and organic chemistry, understanding the precise mechanism of a chemical reaction is paramount. This compound serves as a deuterated acetylating agent. By using it in a reaction, a trideuteroacetyl group (-COCD₃) can be introduced into a molecule of interest. The deuterium atoms act as silent tracers that can be monitored throughout a reaction sequence, providing invaluable insights into bond formation and cleavage, reaction kinetics, and the fate of specific molecular fragments.

Internal Standards for Mass Spectrometry

Quantitative analysis using mass spectrometry (MS), particularly in complex biological matrices, often requires the use of an internal standard. An ideal internal standard is chemically identical to the analyte but has a different mass. This compound is used to synthesize deuterated versions of analytes that can serve as such internal standards. These standards co-elute with the unlabeled analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer, leading to more accurate and precise quantification.

A recent study on the volatile thiols in Chardonnay wine utilized this compound for the synthesis of an internal standard, d3-3SH, for analytical measurements.[5]

NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, the deuterium signal is distinct from the proton signal. The introduction of a deuterated acetyl group can simplify complex proton NMR spectra by removing the signals of the acetyl protons. This can be particularly useful in the structural elucidation of complex molecules.[6]

Experimental Workflow: Synthesis of a Deuterated Internal Standard

The following is a generalized workflow for the synthesis of a deuterated internal standard for a hypothetical primary amine analyte (R-NH₂) using this compound.

Caption: Generalized workflow for the synthesis of a deuterated internal standard using this compound.

Detailed Protocol

-

Preparation: Dissolve the primary amine analyte in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a slight excess of a non-nucleophilic base, such as triethylamine, to act as a scavenger for the HCl byproduct.

-

Reaction: Slowly add this compound to the stirred solution at room temperature. The reaction is typically exothermic. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by carefully adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the deuterated product with an appropriate organic solvent.

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure deuterated standard.

-

Analysis: Confirm the structure and isotopic purity of the final product using NMR spectroscopy (¹H NMR and ²H NMR) and mass spectrometry.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[4][7]

-

Hazards: It is a highly flammable liquid and vapor.[2] It reacts violently with water, releasing toxic and corrosive fumes.[4][7] It causes severe skin burns and eye damage.[2][4]

-

Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Keep away from heat, sparks, open flames, and other ignition sources.[4] Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and strong oxidizing agents.[4]

-

Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is a specialized but essential reagent for researchers in organic chemistry, analytical chemistry, and drug development. Its utility in isotopic labeling provides a powerful method for elucidating reaction mechanisms and for the accurate quantification of analytes in complex mixtures. While its handling requires strict safety protocols due to its reactivity and corrosiveness, its application in the synthesis of deuterated molecules is a cornerstone of modern chemical and biochemical research.

References